molecular formula C15H14N2O4S B2731713 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 922137-92-6

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

カタログ番号 B2731713
CAS番号: 922137-92-6
分子量: 318.35
InChIキー: KPNMHBVHLVGRQO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)acetic acid” is a related compound with the molecular formula C17H14O4 . Another related compound is "11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid" .


Molecular Structure Analysis

The molecular structure of the related compound “(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)acetic acid” has a molecular formula of C17H14O4 . Another related compound, “N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide”, has a molecular formula of C22H15F3N2O3 .


Physical And Chemical Properties Analysis

The related compound “(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)acetic acid” has an average mass of 282.291 Da and a monoisotopic mass of 282.089203 Da . Another related compound, “N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(trifluoromethyl)benzamide”, has an average mass of 412.361 Da and a monoisotopic mass of 412.103485 Da .

科学的研究の応用

New Methanesulfonic Acid Salt Forms

Research has identified new methanesulfonic acid salt forms of carbamazepine and its analogues, highlighting their structural characteristics and potential for improved pharmaceutical formulations. These salt forms were characterized by single-crystal X-ray diffraction, revealing insights into their molecular structures (A. Eberlin, M. Eddleston, & C. Frampton, 2013).

Catalytic Enantioselective Synthesis

The compound has been used in catalytic enantioselective synthesis processes. For instance, an aza-Reformatsky reaction with dibenzo[b,f][1,4]oxazepines yielded chiral derivatives, demonstrating the potential for asymmetric synthesis in medicinal chemistry (L. D. Munck, Verena Sukowski, C. Vila, M. C. Muñoz, & J. Pedro, 2017).

Photophysical Studies

The compound has also been involved in photophysical studies. Research into fluorescent dibenzoxazolylphenols, related to the structural framework of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide, provided insights into their excited state intramolecular proton transfer fluorescence, suggesting applications in materials science and sensor technology (J. Kauffman & G. S. Bajwa, 1993).

Antimicrobial and Anticancer Activities

Compounds structurally related to N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide have been studied for their antimicrobial and anticancer activities. A class of amido sulfonamido methane linked bis heterocycles was evaluated, showing promising results against various cancer cell lines and microbial strains, indicating the potential therapeutic applications of these compounds (C. Premakumari, A. Muralikrishna, A. Padmaja, V. Padmavathi, S. Park, Tack-Joong Kim, & G. D. Reddy, 2014).

Synthesis of High Molecular Weight Polymers

The chemical framework of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide relates to studies on the synthesis of high molecular weight polybenzoxazoles. These polymers exhibit significant hydrolytic stability, suggesting their utility in high-performance materials (Y. Kim, B. Einsla, C. Tchatchoua, & J. Mcgrath, 2005).

作用機序

The compound “11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine s-oxide derivatives” are selective inhibitors of the Dopamine D2 receptor . This suggests that related compounds might also interact with this receptor, but this is purely speculative without more specific information.

将来の方向性

The compound “11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine s-oxide derivatives” are being investigated for their use as dopamine D2 receptor antagonists, which could potentially be used to treat patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia . This suggests that related compounds might also have potential therapeutic applications, but more research is needed to confirm this.

特性

IUPAC Name

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-9-3-5-14-12(7-9)16-15(18)11-8-10(17-22(2,19)20)4-6-13(11)21-14/h3-8,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNMHBVHLVGRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。